Undecyl dihydrogen phosphate

Description

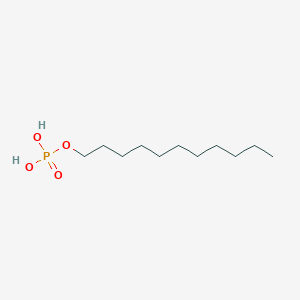

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H25O4P |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

undecyl dihydrogen phosphate |

InChI |

InChI=1S/C11H25O4P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H2,12,13,14) |

InChI Key |

VAIOGRPEROWKJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Novel Approaches for Undecyl Dihydrogen Phosphate

Traditional Synthetic Routes and Their Mechanistic Underpinnings

The conventional synthesis of undecyl dihydrogen phosphate (B84403) primarily relies on well-established chemical reactions, particularly the phosphorylation of undecanol (B1663989).

Esterification Reactions of Undecanol with Phosphorylating Agents

The most common method for synthesizing undecyl dihydrogen phosphate is through the esterification of undecanol with a suitable phosphorylating agent. smolecule.com This reaction forms a phosphate ester bond between the hydroxyl group of undecanol and the phosphorus atom of the phosphorylating agent.

Several phosphorylating agents can be employed, with phosphorus oxychloride (POCl₃) and phosphoric acid being two prominent examples. smolecule.com

Using Phosphorus Oxychloride (POCl₃): This method involves the reaction of undecanol with phosphorus oxychloride, typically in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The reaction proceeds through a nucleophilic attack of the undecanol's hydroxyl group on the electrophilic phosphorus atom of POCl₃. This is followed by hydrolysis of the resulting intermediate to yield this compound. smolecule.com The initial reaction forms a dichlorophosphate (B8581778) ester, which is then hydrolyzed to the desired dihydrogen phosphate.

Using Phosphoric Acid: Direct esterification with phosphoric acid is another viable route. smolecule.com This typically requires heating a mixture of undecanol and phosphoric acid, often under reflux conditions, to drive the reaction forward and remove the water produced as a byproduct. smolecule.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Stoichiometry of Reactants: The molar ratio of undecanol to the phosphorylating agent is a critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts.

Reaction Temperature and Time: The temperature and duration of the reaction significantly influence the reaction rate and the potential for side reactions. Careful control is necessary to achieve the desired product without decomposition or the formation of impurities.

Solvent and Catalyst: The choice of solvent can affect the solubility of reactants and the reaction mechanism. As mentioned, bases like triethylamine are often used to scavenge the HCl produced when using POCl₃. researchgate.net In direct esterification with phosphoric acid, an acid catalyst might be employed to accelerate the reaction.

Researchers have also explored variations in the structure of the starting materials to enhance specific properties. For instance, the synthesis of related (meth)acrylamido dihydrogen phosphates has been achieved by first acylating ω-aminoalkan-1-ols followed by phosphorylation. rsc.org This approach can impart polymerizable properties to the final molecule.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of green chemistry principles in the production of this compound and related compounds.

Solvent-Free Synthesis and Sustainable Catalytic Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. huarenscience.com Research into solvent-free reaction conditions for phosphorylation reactions is an active area. For some phosphate syntheses, reactions can be carried out neat, which simplifies the workup process and reduces waste. psu.edu

Furthermore, the development of sustainable catalytic systems is a significant goal. This includes the use of catalysts that are derived from renewable resources or are less toxic than traditional catalysts. huarenscience.com While specific examples for this compound are not extensively detailed in the provided results, the general trend in chemical synthesis is moving towards the use of earth-abundant metal catalysts and biocatalysts. huarenscience.com

Environmentally Benign Reagents and Process Intensification

The use of less hazardous reagents is another cornerstone of green chemistry. huarenscience.com For example, replacing toxic and corrosive reagents like phosphorus oxychloride with greener alternatives is a desirable goal. The use of phosphoric acid itself can be considered a greener option in some contexts, as it is less volatile and reactive than POCl₃. smolecule.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also relevant. This can involve using microreactors or flow chemistry, which can offer better control over reaction parameters and improve safety.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysts to create more efficient and selective synthetic routes. nih.gov Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers high selectivity and mild reaction conditions, which are key principles of green chemistry. nih.govacs.org

While specific details on the chemoenzymatic synthesis of this compound are limited in the search results, the potential for such methods is significant. Enzymes like kinases could theoretically be used to phosphorylate undecanol, although their substrate specificity might be a challenge. The synthesis of related compounds, such as P1-phenoxyundecyl, P2-2-acetamido-2-deoxy-α-d-glucopyranosyl diphosphate (B83284), has been achieved using enzymatic methods, demonstrating the feasibility of biocatalysis in this area. frontierspartnerships.org

The development of novel enzymes through protein engineering and the use of whole-cell biocatalysts are expanding the possibilities for producing a wide range of chemicals, including specialty phosphates. nih.govgoogle.comgoogle.com These approaches have the potential to offer more sustainable and efficient routes to this compound in the future.

Purification Strategies and Their Impact on Research Quality

The purification of this compound is a critical step that significantly influences the quality and reliability of research outcomes. The primary goal of purification is to remove unreacted starting materials, such as orthophosphoric acid, and byproducts, most notably the corresponding dialkyl and trialkyl phosphates. google.com The presence of these impurities can interfere with experimental results and reduce the commercial value and applicability of the final product. google.com

Several techniques are employed to achieve high purity for alkyl phosphates:

Liquid-Liquid Extraction : This is an effective industrial method for separating phosphoric monoesters from orthophosphoric acid and diester byproducts. google.com The process involves using a carefully selected solvent system, such as n-hexane, isopropanol, and water, to partition the desired monoester from the impurities. google.com For instance, a process for purifying monododecyl phosphate using this technique achieved a 95% removal rate for orthophosphoric acid with a 99% recovery rate for the target monoester. google.com

Anion-Exchange Chromatography : For laboratory-scale purification and to obtain very high-purity products, anion-exchange chromatography is a powerful tool. frontierspartnerships.org This technique separates molecules based on their charge and is particularly effective for isolating the desired monophosphate from any diphosphate byproducts and other charged impurities. frontierspartnerships.org

Crystallization with Chelating Agents : When producing high-purity crystalline forms of phosphates, trace metal impurities can be a significant issue. orientjchem.org Iron and chromium are common contaminants that can be incorporated into the crystal lattice during crystallization. orientjchem.org The addition of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), during the crystallization process can significantly improve purity. These agents bind to the metal ions, preventing their co-crystallization and reducing their concentration in the final product by several orders of magnitude. orientjchem.org While demonstrated for potassium dihydrogen phosphate, this principle is applicable to the purification of other high-purity phosphate compounds. orientjchem.org

The quality of the final this compound product is directly tied to the efficacy of the purification strategy. Inadequate removal of soluble phosphorus impurities can lead to issues such as altered setting times and reduced structural strength in material applications. nih.gov Therefore, a robust purification process is essential for ensuring the consistency and reliability of the compound in research and commercial use.

Table 2: Purification Strategies for Alkyl Phosphates

| Strategy | Target Impurity | Description | Impact on Quality | Reference(s) |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Orthophosphoric Acid, Dialkyl Phosphates | Utilizes a multi-component solvent system to selectively extract the monoester. | Enables high recovery of the desired product while efficiently removing key reactants and byproducts. | google.com |

| Anion-Exchange Chromatography | Charged Byproducts (e.g., Diphosphates) | Separates compounds based on their net charge, isolating the monophosphate. | Yields very high-purity material suitable for sensitive research applications. | frontierspartnerships.org |

| Crystallization with Chelating Agents | Metal Ions (e.g., Iron, Chromium) | Addition of agents like EDTA during crystallization to sequester metal impurities. | Prevents incorporation of metallic impurities into the crystal structure, crucial for high-purity solid materials. | orientjchem.org |

Supramolecular Chemistry and Self Assembly of Undecyl Dihydrogen Phosphate

Fundamental Principles of Amphiphilic Self-Organizationbiolinscientific.comgovinfo.gov

The self-assembly of amphiphiles like undecyl dihydrogen phosphate (B84403) in a solvent is a spontaneous process aimed at minimizing unfavorable interactions between the hydrophobic tails and water molecules. biolinscientific.com This leads to the formation of aggregates where the hydrophobic chains are sequestered from the aqueous environment. A key concept in this process is the critical micelle concentration (CMC), the specific concentration above which these aggregates, known as micelles, begin to form. biolinscientific.comkruss-scientific.com Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the surface of the solution becomes saturated with monomers, and any further addition of the amphiphile results in the formation of micelles within the bulk solution. biolinscientific.com

Determining the CMC is crucial for characterizing any surfactant, including undecyl dihydrogen phosphate. Several experimental techniques are employed for this purpose, each monitoring a different physical property of the solution that exhibits an abrupt change at the CMC. rsc.org

Tensiometry : This is a classic method that measures the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is identified as the point of intersection between the two linear regions on a plot of surface tension versus the logarithm of concentration. kruss-scientific.com

Conductivity Measurement : For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Micelles move more slowly than individual ions and can bind counterions, leading to a decrease in the slope of the conductivity versus concentration plot. The break in this plot indicates the CMC.

Fluorescence Spectroscopy : This sensitive technique often uses a fluorescent probe, such as pyrene, which is solubilized within the hydrophobic core of the micelles. The change in the micropolarity around the probe upon micelle formation leads to a detectable change in its fluorescence spectrum. A plot of a fluorescence intensity ratio against surfactant concentration shows a sigmoidal curve, from which the CMC can be determined. rsc.org

Capillary Electrophoresis (CE) : This method can determine the CMC by monitoring changes in solution viscosity. As micelles form, the viscosity of the solution changes, which in turn affects the migration time of an analyte through the capillary. A sharp change in migration time is observed at the CMC. nih.gov

Table 1: Common Methodologies for CMC Determination

| Methodology | Principle | Measured Property |

|---|---|---|

| Tensiometry | Measures the change in interfacial energy of a solution. | Surface Tension |

| Conductivity | Monitors the change in the ability of an ionic solution to conduct electricity. | Electrical Conductivity |

| Fluorescence Spectroscopy | Uses a fluorescent probe to detect the formation of hydrophobic microenvironments. | Fluorescence Intensity/Ratio |

| Capillary Electrophoresis | Detects the change in the flow properties of the solution. | Analyte Migration Time |

The self-assembly of this compound into aggregates is governed by thermodynamic principles. The process can be understood by examining the change in Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic).

The Gibbs free energy of micellization is typically negative, indicating a spontaneous and thermodynamically favored process. researchgate.net It is related to the CMC by the following equation for ionic surfactants:

ΔGmic ≈ (2 - β) RT ln(CMC)

where R is the gas constant, T is the temperature, and β is the degree of counterion binding to the micelle.

The enthalpy of micellization (ΔHmic) represents the heat change during the process. It involves contributions from the transfer of the alkyl chains from the aqueous environment to the micellar core and changes in hydration of the polar headgroups. researchgate.net ΔHmic can be determined experimentally using isothermal titration calorimetry (ITC) and can be either positive (endothermic) or negative (exothermic) depending on the temperature and specific surfactant. researchgate.netresearchgate.net

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:

ΔGmic = ΔHmic - TΔSmic

By studying the variation of the CMC with temperature, the enthalpy and entropy of micellization can be calculated, providing a comprehensive understanding of the energetic forces driving the self-assembly of this compound. researchgate.net

Formation and Characterization of Spherical Micelles

Above its critical micelle concentration, this compound spontaneously forms spherical micelles in aqueous solution. biolinscientific.com These structures represent the simplest form of aggregation for this amphiphile. In a spherical micelle, the undecyl tails aggregate to form a liquid-like hydrophobic core, effectively shielded from the surrounding water. The hydrophilic dihydrogen phosphate headgroups form a charged outer corona, which interacts with the aqueous environment and counterions. researchgate.net The repulsion between these charged headgroups is a key factor, along with the hydrophobic interactions, in determining the size and shape of the resulting micelles. researchgate.net

The formation of these aggregates is a dynamic equilibrium, with individual amphiphile molecules constantly exchanging between the micelle and the bulk solution. The size and aggregation number (the number of monomers per micelle) can be influenced by factors such as temperature, pH, ionic strength, and the presence of co-solutes. acs.org

Characterization of these spherical micelles is typically performed using techniques such as:

Dynamic Light Scattering (DLS) : To determine the hydrodynamic radius and size distribution of the micelles.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) : To obtain detailed information about the micellar shape, size, aggregation number, and internal structure. acs.org

Formation and Characterization of Vesicular and Liposomal Structuresgoogle.com

Under certain conditions, single-chain amphiphiles like this compound can form more complex structures such as vesicles or liposomes. google.com While classically formed from double-chain phospholipids (B1166683), the formation of vesicles from single-chain surfactants is possible and often depends on factors like pH, temperature, or the addition of a co-surfactant. nih.govmdpi.com

Vesicles are spherical structures composed of a lipid bilayer enclosing a central aqueous compartment. mdpi.com This bilayer arrangement allows the vesicle to encapsulate both hydrophilic substances in its aqueous core and hydrophobic substances within the bilayer itself. mdpi.com Liposomes are a specific type of vesicle used in various applications. nih.gov

The formation of a stable bilayer from a single-chain amphiphile like this compound requires the molecular geometry to pack favorably into a lamellar sheet that can then close upon itself. The charge on the dihydrogen phosphate headgroup, which can be modulated by pH, plays a significant role in this process by influencing the packing parameter of the molecule.

Common methods for preparing vesicles include:

Thin-film hydration : A lipid film is created by evaporating an organic solvent, which is then hydrated with an aqueous solution, leading to the spontaneous formation of multilamellar vesicles (MLVs). uotechnology.edu.iq

Sonication or Extrusion : These high-energy methods are used to downsize MLVs into smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). nih.gov

Reverse-phase evaporation : This method can produce LUVs with a high capacity for encapsulating water-soluble materials. uotechnology.edu.iq

Characterization of this compound vesicles would involve techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) for visualization of their size and morphology, and DLS for size distribution analysis. uotechnology.edu.iq

Lamellar and Liquid Crystalline Phase Behavior

At higher concentrations, well above the CMC, surfactant systems can undergo further organization to form various liquid crystalline phases. google.comgoogle.com For an amphiphile like this compound, the formation of a lamellar phase is expected. This phase consists of extended bilayers of the amphiphile separated by layers of water, creating a layered, one-dimensional ordered structure. nbi.dkscielo.br

The transition from spherical or rod-like micelles to a lamellar phase is driven by increasing intermolecular interactions and packing constraints at high concentrations. Within the lamellar phase, the undecyl chains can exist in a disordered, liquid-like state (Lα phase) or a more ordered, gel-like state (Lβ phase), depending on the temperature. scielo.br The behavior of this compound in forming these phases would be analogous to other single- and double-chain surfactants, including alkylammonium phosphates which are known to form lamellar structures. scholaris.ca

A phase diagram is a graphical representation of the different phases a system exhibits as a function of variables like composition and temperature. Constructing a phase diagram for the this compound/water system is essential for understanding its complete self-assembly behavior. The general methodology involves several steps:

Sample Preparation : A series of samples with systematically varied concentrations of this compound in water are prepared.

Phase Identification : Each sample is analyzed at different temperatures to identify the phase or phases present. Key techniques for this include:

Polarized Light Microscopy (PLM) : This technique is used to detect optically anisotropic phases, such as liquid crystals, which exhibit characteristic textures. Isotropic phases like micellar solutions or cubic phases appear dark under crossed polarizers.

Small-Angle X-ray Scattering (SAXS) : SAXS is a powerful tool for determining the structure of the different phases. The positions of the diffraction peaks give information about the type of lattice (e.g., lamellar, hexagonal, cubic) and the repeat distances. scielo.br For a lamellar phase, a series of peaks with spacing ratios of 1:2:3... is expected.

Differential Scanning Calorimetry (DSC) : DSC is used to detect thermal transitions between different phases, such as the gel-to-liquid crystalline transition (Lβ to Lα) or the melting of a crystalline phase. scielo.br

Mapping : The data collected from all samples at various temperatures are compiled to map out the boundaries between the different phase regions (e.g., isotropic micellar, hexagonal, lamellar, crystalline solid) on a temperature-composition diagram.

Influence of Co-surfactants and Additives on Phase Behavior

The aggregation behavior of single-chain alkyl phosphates can be highly dependent on the presence of co-surfactants or other additives. These additives can modulate the effective molecular geometry, surface charge density, and intermolecular interactions, thereby influencing the resulting supramolecular structure.

Detailed research on the closely related amphiphile, decyl dihydrogen phosphate, demonstrates the critical role a co-surfactant can play. Studies have shown that while decyl phosphate alone may not form stable vesicles at neutral pH, the addition of a cationic co-surfactant can induce the formation of bilayer structures. nih.gov For instance, the addition of decylamine, a single-chain amine with a matching alkyl chain length, can facilitate the formation of stable vesicles at pH 7. This is attributed to the formation of charge pairs between the anionic phosphate headgroup and the cationic ammonium (B1175870) headgroup of the co-surfactant, which reduces electrostatic repulsion and favors the packing of the amphiphiles into a bilayer membrane. nih.gov At a pH of 12, where the amine is neutral, the promotion of self-assembly is likely due to hydrogen bonding interactions. nih.gov

This principle can be extended to this compound. The addition of a suitable cationic co-surfactant, particularly one with a comparable chain length like undecylamine, would be expected to significantly influence its phase behavior, likely promoting the transition from simple micelles to more complex structures like vesicles or lamellar phases.

Table 1: Effect of Co-surfactant on the Self-Assembly of Decyl Dihydrogen Phosphate at pH 7

| Component(s) | Observed Supramolecular Structure | Reference |

| Decyl Dihydrogen Phosphate | No stable vesicles | nih.gov |

| Decyl Dihydrogen Phosphate + Decylamine | Stable vesicles | nih.gov |

This table, based on data from a close homolog, illustrates the transformative effect a co-surfactant can have on the self-assembly of single-chain alkyl phosphates.

Hierarchical Self-Assembly and Complex Supramolecular Architectures

Hierarchical self-assembly is a process where primary self-assembled structures serve as building blocks for the formation of larger, more complex architectures. For amphiphiles like this compound, this could involve the organization of micelles into liquid crystalline arrays or the stacking of lamellar bilayers into multilamellar structures.

It is plausible that under specific conditions of concentration, temperature, and ionic strength, this compound could form initial structures like spherical or cylindrical micelles, which could then arrange into ordered phases such as hexagonal or lamellar liquid crystals. The formation of mesolamellar aluminophosphates with alkylamines, where an alkylammonium phosphate liquid crystal phase is proposed as a precursor, further supports the potential for alkyl phosphates to form hierarchically ordered materials. scholaris.ca

Dynamics of Self-Assembly and Disassembly Processes

The self-assembly of amphiphiles like this compound into supramolecular structures is a dynamic equilibrium process. This means that individual surfactant molecules (monomers) are in constant exchange between the aggregated state (e.g., a micelle or vesicle) and the bulk solution. The rates of these exchange processes are crucial for understanding the stability and responsiveness of the system.

The dynamics are governed by the kinetics of monomer insertion (association) into and exit (dissociation) from the aggregate. These kinetics are influenced by several factors:

Alkyl Chain Length : Longer hydrophobic tails generally lead to slower monomer exchange rates due to stronger hydrophobic interactions within the aggregate core.

Headgroup Interactions : Strong interactions between headgroups, such as hydrogen bonding in the case of dihydrogen phosphates, can increase the stability of the aggregate and slow down disassembly.

Presence of Additives : Co-surfactants can alter the packing and stability of the aggregate, thereby affecting the dynamics. rsc.org

While specific kinetic parameters for the assembly and disassembly of this compound structures have not been reported in the reviewed literature, it is expected to exhibit dynamic behavior typical of other single-chain surfactants. The system would be responsive to changes in conditions such as concentration (e.g., disassembly upon dilution below the critical micelle concentration), temperature, or pH, which would shift the equilibrium between the monomeric and aggregated states.

Interfacial Science and Colloidal Engineering with Undecyl Dihydrogen Phosphate

Adsorption Behavior at Liquid-Fluid Interfaces

The amphiphilic nature of undecyl dihydrogen phosphate (B84403) drives its adsorption at liquid-fluid interfaces, such as air-water or oil-water, to reduce the system's free energy. This behavior is fundamental to its role as a surfactant. The balance between its hydrophilic and hydrophobic parts dictates its effectiveness in reducing surface tension. smolecule.com

Interfacial Tension Measurement Techniques

The reduction in interfacial tension caused by the adsorption of undecyl dihydrogen phosphate can be quantified using several established techniques. These methods measure the force acting on a probe at the interface or analyze the shape of a droplet.

Commonly employed methods include:

Wilhelmy Plate Method: This technique measures the force required to pull a thin plate through the interface. It is known for its accuracy and ease of use. ebatco.com

du Noüy Ring Method: This method involves measuring the force needed to detach a ring from the liquid surface. ebatco.com

Pendant Drop Method: The shape of a droplet hanging from a needle is analyzed to determine the interfacial tension. This method is versatile and can be used for a wide range of materials. ebatco.com

Capillary Rise Method: This technique measures the height a liquid rises in a narrow tube, which is related to the surface tension. researchgate.netnasa.gov

Drop-Weight Method: The weight of a drop falling from a capillary tip is measured to calculate interfacial tension. researchgate.net

These techniques allow for the characterization of the effectiveness of this compound as a surfactant by providing quantitative data on interfacial tension reduction. For instance, a study on the effect of a detergent on the interfacial tension between vegetable oil and water showed a significant decrease in interfacial tension with increasing detergent concentration, as illustrated in the table below. ebatco.com

| Detergent Concentration (%) | Average Interfacial Tension (mN/m) | Standard Deviation (mN/m) |

| 2.15E-10 | 0.71 | 0.05 |

| 2.17E-08 | 0.66 | 0.04 |

| 2.19E-06 | 0.64 | 0.02 |

| 1.67E-04 | 0.53 | 0.03 |

| 3.33E-04 | 0.50 | 0.02 |

| 6.66E-04 | 0.44 | 0.03 |

| 8.33E-03 | 0.27 | 0.03 |

| 1.67E-02 | 0.25 | 0.02 |

| 3.33E-02 | 0.23 | 0.02 |

This table presents data on the interfacial tension between vegetable oil and water with varying concentrations of a dish detergent, demonstrating the effect of surfactant concentration on interfacial tension reduction. ebatco.com

Kinetics of Adsorption and Desorption

The dynamic process of this compound molecules moving to and from an interface is described by its adsorption and desorption kinetics. These kinetics are crucial for understanding how quickly the surfactant can stabilize a newly formed interface, a key factor in processes like emulsification.

The rate of adsorption is influenced by factors such as the bulk concentration of the surfactant, temperature, and the presence of other species in the solution. Desorption, the process of molecules leaving the interface and returning to the bulk phase, is also a critical part of the dynamic equilibrium at the interface. Studies on phosphate exchange between sediment and water have shown that desorption rate constants (kd) can be determined experimentally and are important for modeling nutrient cycling. ifremer.fr For example, at 20°C, kd values were found to range from 0.057 h⁻¹ to 0.128 h⁻¹. ifremer.fr

Kinetic models such as the pseudo-first-order, pseudo-second-order, and Elovich models are often used to describe the adsorption process. coventry.ac.ukorientjchem.org The pseudo-second-order model, for instance, has been found to be a good fit for phosphate adsorption in some systems, suggesting that the adsorption rate is dependent on the available adsorption sites. coventry.ac.ukorientjchem.org The rate of these processes is also temperature-dependent, with an increase in temperature generally leading to an increase in the rate constants for both adsorption and desorption. ifremer.frunirioja.es

Adsorption Behavior at Solid-Liquid Interfaces

This compound also adsorbs onto solid surfaces from a liquid phase, a phenomenon critical in applications such as detergency, lubrication, and surface modification. The nature of the solid substrate and the properties of the liquid phase significantly influence this adsorption.

Surface Coverage and Orientation Studies

The arrangement of this compound molecules on a solid surface, including their packing density (surface coverage) and orientation, is vital for determining the modified surface's properties. Techniques like neutron reflectometry and atomic force microscopy (AFM) can be used to probe the structure of the adsorbed layer. ansto.gov.au For example, studies on block copolymers at the solid-liquid interface have shown that a dense, layered structure can form at the surface. ansto.gov.au

The orientation of the adsorbed molecules is dictated by the interactions between the undecyl chain, the phosphate headgroup, and the substrate. On a hydrophilic surface, the phosphate headgroup will likely bind to the surface, leaving the hydrophobic undecyl tail extending into the liquid phase. Conversely, on a hydrophobic surface, the undecyl tail may adsorb, with the phosphate headgroup oriented towards the polar solvent.

Interaction Mechanisms with Diverse Substrate Materials

The interaction between this compound and a solid surface is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. kent.ac.uk The specific mechanism depends on the chemical nature of both the surfactant and the substrate.

On Metal Oxides: The phosphate headgroup can form strong coordinate bonds with metal oxides like iron oxide and titania. researchgate.net This strong interaction makes alkyl phosphates effective for modifying the surface of these materials. researchgate.net

On Polymeric Surfaces: Adsorption on polymers is influenced by the polarity and functional groups of the polymer. For instance, on a nonpolar polymer, hydrophobic interactions between the undecyl chain and the surface will be dominant. researchgate.net

On Silica (B1680970) and Glass: The phosphate headgroup can interact with the silanol (B1196071) groups on the surface of silica and glass through hydrogen bonding and electrostatic interactions. researchgate.net

The pH of the solution plays a crucial role, as it affects the charge of both the phosphate headgroup and the substrate surface, thereby influencing the electrostatic interactions. mdpi.com

Emulsification Mechanisms and Stability Enhancement

The ability of this compound to adsorb at oil-water interfaces makes it an effective emulsifying agent. smolecule.com Emulsions are dispersions of one immiscible liquid in another, and surfactants are essential for their formation and stability.

This compound stabilizes emulsions through several mechanisms:

Reduction of Interfacial Tension: By lowering the energy required to create new oil-water interfacial area, the surfactant facilitates the formation of smaller droplets during the emulsification process. smolecule.com

Formation of a Protective Barrier: The adsorbed layer of this compound molecules at the droplet surface creates a physical barrier that prevents droplets from coalescing.

Electrostatic Repulsion: If the phosphate headgroups are charged (which is pH-dependent), they can impart a surface charge to the droplets, leading to electrostatic repulsion between them and further enhancing stability.

The effectiveness of this compound as an emulsifier depends on factors such as its concentration, the oil-to-water ratio, pH, and temperature. The eleven-carbon chain of this compound provides a good balance of hydrophobicity and hydrophilicity for various emulsification applications. smolecule.com

Pickering Emulsions Stabilized by this compound (and complexes)

Pickering emulsions are dispersions of two immiscible liquids stabilized by solid particles that adsorb at the liquid-liquid interface. nih.govfrontiersin.org These emulsions are often more stable against coalescence than those stabilized by traditional surfactants. frontiersin.orgmdpi.com The stability arises from the irreversible adsorption of the solid particles, forming a rigid barrier at the droplet surface. nih.govfrontiersin.org

While direct studies detailing the use of pure this compound as the sole solid particle stabilizer for Pickering emulsions are not extensively documented in the provided results, its properties are relevant to the formation of such systems. The amphiphilic nature of this compound allows it to modify the surface of other particles, making them suitable for stabilizing Pickering emulsions. smolecule.combenicewiczgroup.com For instance, it can be used as a ligand to functionalize inorganic nanoparticles, such as indium tin oxide (ITO), rendering them dispersible in various solvents and capable of forming stable nanocomposites. benicewiczgroup.com This surface modification is a key step in preparing particles with the appropriate wettability for Pickering emulsion stabilization. nih.govfrontiersin.org

Furthermore, complexes involving phosphate groups are utilized in creating stable dispersions. For example, corn-peptide-functionalized calcium phosphate particles have been shown to improve the oxidative stability of algal oil-in-water Pickering emulsions. nih.gov This suggests that complexes involving phosphate-containing molecules like this compound could play a role in forming and stabilizing Pickering emulsions, potentially in conjunction with other materials.

Role in Coalescence Prevention and Droplet Stabilization

The primary role of a stabilizer in an emulsion is to prevent the coalescence of dispersed droplets, and this compound contributes to this through several mechanisms. Its surfactant properties allow it to adsorb at the oil-water interface, reducing the interfacial tension and creating a protective layer around the droplets. smolecule.com This layer acts as a physical barrier, hindering the close approach and merging of individual droplets. uchicago.edu

The effectiveness of this compound in preventing coalescence is linked to its molecular structure. The eleven-carbon alkyl chain provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. smolecule.com This balance is crucial for its proper orientation at the interface and for providing the necessary steric and electrostatic repulsion between droplets.

Research on related alkyl phosphates demonstrates their utility in stabilizing various formulations. For example, other long-chain alkyl phosphates are used in cosmetics and personal care products as emulsifiers. smolecule.com The presence of the phosphate head group can also contribute to electrostatic stabilization, particularly in aqueous systems where it can carry a negative charge, leading to repulsive forces between droplets. nih.gov

Dispersion Stabilization of Particulate Systems

This compound and its derivatives are instrumental in stabilizing dispersions of solid particles in liquid media. This is crucial in various applications, from industrial coatings to advanced materials. smolecule.combenicewiczgroup.com The stabilization prevents the aggregation and settling of particles, ensuring the homogeneity and functionality of the dispersion. benicewiczgroup.com

A notable example is the use of 11-azidothis compound to stabilize indium tin oxide (ITO) nanoparticles. benicewiczgroup.com By treating the ITO particles with this phosphate ligand, they become readily dispersible in nonpolar solvents like chloroform (B151607) and hexane. benicewiczgroup.com This surface modification is a powerful strategy to overcome the strong attractive forces between nanoparticles that would otherwise lead to aggregation. benicewiczgroup.com

The ability to form stable dispersions is a cornerstone of creating advanced materials. For instance, polymer chains can be covalently grafted to the surface of inorganic nanoparticles, a technique that has proven highly effective in achieving stabilized dispersion even at high particle concentrations. benicewiczgroup.com Phosphate-based ligands, including derivatives of this compound, are key components in these surface modification strategies. benicewiczgroup.com

Steric and Electrostatic Stabilization Mechanisms

The stabilization of particulate systems by this compound involves both steric and electrostatic mechanisms. benicewiczgroup.com These mechanisms work in concert to counteract the attractive van der Waals forces that cause particles to aggregate.

Electrostatic stabilization arises from the formation of an electrical double layer around the particles. benicewiczgroup.com In polar solvents, the phosphate head group of this compound can ionize, creating a charged surface on the particle. This surface charge attracts counter-ions from the surrounding medium, forming a diffuse layer. When two such particles approach each other, the overlap of their electrical double layers results in a repulsive force, preventing aggregation. benicewiczgroup.com However, this mechanism is most effective in highly polar solvents. benicewiczgroup.com

Steric stabilization is the more dominant mechanism in many systems, especially those involving nonpolar solvents. benicewiczgroup.com It relies on the adsorption of molecules with long-chain structures, like this compound, onto the particle surface. The undecyl chains extend into the surrounding medium, creating a protective layer. When particles come close, the interpenetration of these layers leads to a repulsive force due to an unfavorable increase in osmotic pressure and a decrease in conformational entropy of the polymer chains. This steric barrier effectively keeps the particles dispersed. benicewiczgroup.com

The table below summarizes the key aspects of these stabilization mechanisms.

| Stabilization Mechanism | Description | Key Factors |

| Electrostatic | Repulsion between particles due to the overlap of their electrical double layers. | Surface charge density, ionic strength of the medium, solvent polarity. benicewiczgroup.com |

| Steric | Repulsion arising from the interaction of adsorbed polymer layers on the particle surfaces. | Adsorbed layer thickness, chain length of the stabilizing molecule, solvent quality. benicewiczgroup.com |

Flocculation and Aggregation Inhibition Strategies

Inhibiting flocculation and aggregation is critical for maintaining the stability and performance of colloidal systems. This compound and similar compounds are employed in various strategies to achieve this. The primary approach is through surface modification of the particles to induce repulsive forces. benicewiczgroup.com

By adsorbing onto the surface of particles, this compound can prevent them from coming into close enough contact to aggregate. benicewiczgroup.com This is particularly important in systems with high particle concentrations where the likelihood of collision is high. The choice of stabilizer and the method of its application are crucial for effective inhibition of aggregation.

In some applications, controlled flocculation is desired. Chitosan, a positively charged polymer, is often used as a flocculant for negatively charged particles like microalgae. researchgate.net Understanding the interactions between charged surfactants and particles is key to controlling both aggregation and dispersion. While this compound is primarily a stabilizer, its interactions with other components in a formulation can be complex and may be tailored to either prevent or induce flocculation as needed.

Research into self-assembled monolayers (SAMs) provides further insight into the interactions that can be harnessed to control aggregation. Studies on the interactions between phenolic groups and phosphates, including diprotic phosphates like this compound, reveal the roles of hydrogen bonding and electrostatic repulsion. nih.gov These fundamental interactions can be manipulated to design effective strategies for inhibiting flocculation.

Wetting and Spreading Phenomena at Solid Surfaces

The ability of a liquid to wet and spread over a solid surface is governed by the balance of cohesive and adhesive forces, which is quantified by the contact angle. Surfactants like this compound play a crucial role in modifying these properties by reducing the surface tension of the liquid and altering the interfacial energy between the liquid and the solid. smolecule.com

The addition of this compound to a liquid can significantly enhance its wetting and spreading capabilities on a given surface. google.com This is because the surfactant molecules accumulate at the liquid-solid interface, with the hydrophilic phosphate head group interacting with the solid surface (if it is polar) and the hydrophobic undecyl tail orienting away from it. This modification of the surface energy facilitates the spreading of the liquid.

The effectiveness of a wetting agent is often evaluated by measuring the contact angle of a droplet of the liquid on the solid surface. A lower contact angle indicates better wetting. The chemical structure of the surfactant is a key determinant of its performance. For instance, self-assembled monolayers of 11-thiothis compound have been used to study the interactions between phosphate groups and surfaces, providing a model for understanding how these molecules influence wetting. nih.gov

The table below presents hypothetical contact angle data to illustrate the effect of adding this compound to water on a solid surface.

| Liquid | Solid Surface | Contact Angle (θ) | Wetting Behavior |

| Pure Water | Hydrophobic Polymer | 105° | Poor |

| Water + this compound | Hydrophobic Polymer | 65° | Improved |

| Pure Water | Glass (Hydrophilic) | 25° | Good |

| Water + this compound | Glass (Hydrophilic) | 15° | Excellent |

Note: The data in this table is illustrative and not based on specific experimental results found in the search.

Advanced Analytical and Spectroscopic Methodologies for Structural and Dynamic Elucidation of Undecyl Dihydrogen Phosphate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Interactions

Relaxation Studies for Molecular Motion

Nuclear Magnetic Resonance (NMR) relaxation studies are powerful non-invasive methods for probing the molecular dynamics of undecyl dihydrogen phosphate (B84403) systems. These studies primarily measure the relaxation times T1 (spin-lattice or longitudinal relaxation) and T2 (spin-spin or transverse relaxation), which describe the processes by which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. nih.gov The T1 relaxation time characterizes the rate at which the nuclear spins exchange energy with the surrounding molecular lattice, while the T2 relaxation time describes the decay of transverse magnetization due to interactions between neighboring spins.

The rates of these relaxation processes are highly sensitive to the motion of the molecules. mri-q.com The key determinant of T1 and T2 values is the size and rotational motion (tumbling rate) of the molecule. mri-q.com For molecules like undecyl dihydrogen phosphate, which can exist in various states from freely tumbling in solution to being part of a highly ordered, slow-moving self-assembled structure, relaxation times provide critical insights. Small, rapidly tumbling molecules typically exhibit long T1 and T2 times. mri-q.com Conversely, as molecular motion slows down, such as within a viscous medium or a structured aggregate, T2 values shorten significantly. mri-q.com

In the context of this compound, differences in T2 relaxation times can be particularly informative. For instance, the phosphate headgroup and the alkyl tail may exhibit different relaxation behaviors, reflecting their distinct local environments and motional freedom. Studies on similar phosphorus-containing metabolites have shown that T2 values for ATP (Adenosine triphosphate) are significantly shorter than for more mobile species like phosphocreatine, highlighting the influence of molecular size and binding on relaxation. nih.gov By measuring T1 and T2 values across different temperatures or concentrations, it is possible to characterize motional correlation times and gain a quantitative understanding of the dynamics within micelles, vesicles, or other aggregated forms of this compound.

| Compound/System | Magnetic Field (T) | T1 (ms) | T2 (ms) | Reference Moiety |

|---|---|---|---|---|

| Phosphocreatine (Rat Muscle) | Not Specified | Not Specified | 230 | Phosphocreatine |

| ATP (Rat Muscle) | Not Specified | 1700 | 12 | γ-phosphate |

| Phosphomonoesters (Human Brain) | 9.4 | Not Specified | ~130 | - |

| Inorganic Phosphate (Human Brain) | 9.4 | Not Specified | 25 - 50 | - |

Data are representative and compiled from studies on various biological systems to illustrate the range of relaxation times observed for phosphate moieties. nih.govbiorxiv.org

Electron Microscopy for Direct Visualization of Self-Assembled Structures

Electron microscopy (EM) is an indispensable tool for the direct visualization of the supramolecular structures formed by the self-assembly of amphiphilic molecules like this compound. escholarship.org Unlike scattering techniques that provide averaged structural information, EM offers direct images of individual aggregates, revealing their morphology, size distribution, and hierarchical organization. nih.gov The primary challenge in imaging these systems, which are typically studied in aqueous environments, is the high vacuum required within an electron microscope. nih.gov This has led to the development of specialized techniques to prepare and protect the delicate, hydrated structures from artifacts induced by dehydration and the electron beam. nih.govresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a conventional method used to obtain high-resolution, two-dimensional projections of self-assembled structures. nih.gov For this compound, TEM can be used to visualize the morphology of aggregates like vesicles, micelles, or lamellar sheets. researchgate.net Sample preparation typically involves depositing a dilute dispersion of the sample onto a TEM grid, followed by drying and often the application of a heavy-atom-based negative stain (e.g., uranyl acetate) to enhance contrast. researchgate.net The stain surrounds the structures, which appear as bright areas against a dark background.

While powerful, this method has significant limitations; the dehydration process can cause soft, hydrated structures like vesicles to collapse, leading to artifacts such as the commonly observed "cup-shaped" morphology, which is not representative of their native, spherical form in solution. scienceopen.com Despite these challenges, TEM provides valuable information on the general shape and size of robust or dried-state assemblies. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Adsorption and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about surfaces at the nanoscale. nih.gov It is particularly useful for studying the adsorption behavior and morphology of this compound on various substrates. The technique operates by scanning a sharp tip, attached to a flexible cantilever, across a surface. youtube.com By monitoring the deflection of the cantilever, a detailed topographical map of the sample surface is generated. nih.gov

AFM can be operated in different environments, including air and liquid, making it ideal for investigating the formation of self-assembled monolayers (SAMs) of this compound on solid supports. nih.gov Studies on similar long-chain alkanephosphonic acids have shown that they form ordered monolayers on substrates like indium tin oxide. nih.gov AFM can directly visualize the packing and ordering of these monolayers and measure their thickness.

Furthermore, by functionalizing the AFM tip, the technique can be extended to Chemical Force Microscopy (CFM). nih.gov CFM measures the interaction forces (e.g., adhesion) between the functionalized tip and the sample surface. For this compound, a phosphate-terminated tip could be used to probe interactions as a function of pH, allowing for the determination of surface pKa values and providing insight into the ionization state of the adsorbed phosphate headgroups. nih.govnih.gov

| System | Technique | Measured Parameter | Value | Conditions |

|---|---|---|---|---|

| bis(11-thioundecyl) phosphate SAM | CFM Force Titration | Apparent pKa | ~5.0 | vs. Control Surfaces |

| 11-thioundecyl-1-phosphonic acid SAM | CFM Force Titration | Surface pKa1 | 4.5 | High Ionic Strength |

| 11-thioundecyl-1-phosphonic acid SAM | CFM Force Titration | Surface pKa2 | 7.7 | High Ionic Strength |

Data from related thiolated phosphonic/phosphate compounds used to form self-assembled monolayers (SAMs) for AFM/CFM studies. nih.govnih.gov

Calorimetric Techniques for Energetic Characterization of Phase Transitions and Interactions

Calorimetric techniques are fundamental for characterizing the thermodynamics of systems involving this compound. These methods measure the heat changes associated with physical or chemical processes, providing direct insight into the energetics of phase transitions, binding interactions, and self-assembly. nih.gov By monitoring heat flow as a function of temperature, one can identify and quantify the enthalpy (ΔH) and temperature (Tm) of events such as the transition from a more ordered gel phase to a more fluid liquid-crystalline phase in lipid bilayers. nih.govnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most widely used calorimetric technique for studying the thermotropic phase behavior of lipid and surfactant systems. nih.gov The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. nih.gov When the sample undergoes a phase transition, it absorbs or releases heat, resulting in a detectable peak in the DSC thermogram.

For aqueous dispersions of this compound, DSC can be used to characterize the gel-to-liquid-crystalline phase transition, which is a hallmark of bilayer-forming amphiphiles. The key parameters obtained from a DSC scan are:

Transition Temperature (Tm): The temperature at which the transition is maximal, corresponding to the peak of the endotherm. It reflects the stability of the gel phase.

Transition Enthalpy (ΔH): The area under the transition peak, which represents the amount of energy required to induce the phase transition. It is related to the change in van der Waals interactions among the alkyl chains.

Transition Width (ΔT1/2): The width of the peak at half-height, which provides information about the cooperativity of the transition. A sharp peak indicates a highly cooperative transition where molecules transition together within a narrow temperature range.

Studies on homologous series of phosphatidylethanolamines and other phosphate lipids have demonstrated how chain length and headgroup interactions influence these parameters. nih.gov DSC is therefore an essential tool for understanding how factors like pH, ionic strength, or the addition of other molecules affect the stability and energetic landscape of this compound assemblies.

| Lipid | Chain Length | Transition Temperature (Tm) | Transition Enthalpy (ΔH) |

|---|---|---|---|

| Dimyristoylphosphatidylcholine (DMPC) | 14:0 | 24 °C | 23.0 kJ/mol |

| Dipalmitoylphosphatidylcholine (DPPC) | 16:0 | 41 °C | 34.7 kJ/mol |

| Distearoylphosphatidylcholine (DSPC) | 18:0 | 55 °C | 43.9 kJ/mol |

Data for common diacylphosphatidylcholines are shown to illustrate typical values and trends observed in DSC analysis of lipid bilayers. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. The technique directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. In the context of this compound, ITC is an ideal method for characterizing its interactions with various molecules, such as metal ions, proteins, or other surfactants, as well as for studying its self-assembly into micelles.

The principle of an ITC experiment is straightforward: a solution of a ligand is titrated in small, precise injections into a sample cell containing a solution of the macromolecule of interest. researchgate.net The heat change associated with each injection is measured by a highly sensitive calorimeter. As the binding sites on the macromolecule become saturated, the heat change per injection diminishes until only the heat of dilution is observed. The resulting data, a plot of heat change versus the molar ratio of the reactants, is then fitted to a binding model to determine the key thermodynamic parameters. researchgate.net

These parameters include:

Binding Affinity (Kₐ): The association constant, which quantifies the strength of the interaction.

Enthalpy Change (ΔH): The measure of the heat released (exothermic) or absorbed (endothermic) upon binding, reflecting the changes in bonding energies.

Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the final complex.

From these direct measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete picture of the thermodynamic forces driving the interaction. For instance, ITC could be used to study the endothermic patterns indicative of phosphate precipitation or the exothermic patterns associated with ligand exchange of the phosphate group onto mineral surfaces. researchgate.net

Table 1: Hypothetical Thermodynamic Data for the Interaction of this compound with a Metal Cation as Determined by ITC

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 2.1 | - | Molar ratio of this compound to Metal Cation in the complex. |

| Association Constant (Kₐ) | 1.5 x 10⁵ | M⁻¹ | Strength of the binding interaction. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | Heat released upon binding (exothermic reaction). |

| Entropy Change (ΔS) | 12.2 | cal/mol·K | Change in the system's disorder upon binding. |

| Gibbs Free Energy (ΔG) | -12.1 | kcal/mol | Overall spontaneity of the binding process. |

Rheological Characterization of this compound Solutions and Gels

Rheology is the study of the flow and deformation of matter, providing critical insights into the macroscopic properties of solutions and gels based on their microscopic structure and interactions. mdpi.comdtic.mil For systems containing this compound, rheological measurements are essential for understanding and predicting the behavior of formulations, such as lotions, coatings, or fracturing fluids, where properties like viscosity, elasticity, and stability are paramount.

Aqueous solutions of surfactants like this compound can exhibit complex rheological behavior that is highly dependent on concentration, temperature, pH, and the presence of other components like salts. At low concentrations, these solutions may behave as simple Newtonian fluids, where viscosity is independent of the applied shear rate. However, as the concentration increases and self-assembled structures like micelles or liquid crystalline phases form, the behavior typically becomes non-Newtonian. mdpi.comresearchgate.net

Common rheological characteristics investigated include:

Shear-Thinning (Pseudoplasticity): A decrease in viscosity with an increasing shear rate. This is a desirable property in many applications, where a product should be thick at rest but flow easily when agitated or spread. mdpi.com

Viscoelasticity: The exhibition of both viscous and elastic properties. This is characteristic of gels, where a three-dimensional network structure is formed. mdpi.com Dynamic oscillatory tests are used to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a true gel, G' is typically greater than G'' and is largely independent of frequency. mdpi.com

Yield Stress: The minimum stress required to initiate flow in a structured fluid or gel. mdpi.com Below the yield stress, the material behaves like a solid, while above it, it flows like a liquid.

The rheological properties of foam gel fracturing fluids, which can be created with surfactant systems, are influenced by factors including temperature, pressure, shear rate, and foam quality. nih.gov For this compound gels, an increase in temperature would likely lead to a decrease in the consistency index (a measure of viscosity) and an increase in the flow behavior index (indicating more shear-thinning behavior). nih.gov

Table 2: Representative Rheological Data for a 10% (w/w) this compound Solution at 25°C

| Shear Rate (s⁻¹) | Viscosity (mPa·s) | Flow Behavior |

| 0.1 | 1200 | High viscosity at low shear (near rest) |

| 1.0 | 850 | Viscosity decreases as shear begins |

| 10 | 350 | Shear-thinning behavior |

| 100 | 150 | Continued decrease in viscosity |

| 1000 | 80 | Approaching a lower viscosity plateau at high shear |

Surface-Specific Spectroscopic Techniques

To understand the functionality of this compound in applications such as surface modification, corrosion inhibition, and lubrication, it is crucial to analyze its behavior directly at interfaces. Surface-specific spectroscopic techniques provide molecular-level information about the composition, orientation, and chemical state of molecules at a boundary, which often differ significantly from their bulk properties.

Sum Frequency Generation (SFG) Spectroscopy

Sum Frequency Generation (SFG) spectroscopy is a powerful, non-invasive optical technique that is inherently sensitive to interfaces. mpg.de As a second-order nonlinear optical process, SFG is forbidden in media with inversion symmetry (like the bulk of a liquid or gas) but is allowed at interfaces where this symmetry is broken. mdpi.comnih.gov This unique characteristic makes SFG an ideal tool for probing the molecular structure and orientation of this compound molecules at buried interfaces, such as the air-water, liquid-solid, or liquid-liquid interface. nih.gov

In an SFG experiment, two pulsed laser beams, one at a fixed visible frequency (ωᵥᵢₛ) and another at a tunable infrared frequency (ωᵢᵣ), are overlapped spatially and temporally at an interface. A third beam is generated at the sum frequency (ωₛᵥₘ = ωᵥᵢₛ + ωᵢᵣ). The SFG signal is resonantly enhanced when the infrared frequency matches a vibrational mode of the interfacial molecules, providing a vibrational spectrum of only the molecules at the interface. mpg.de

By analyzing the SFG spectra, researchers can deduce:

Molecular Orientation: The polarization of the laser beams can be controlled to probe the orientation of specific chemical groups. For this compound, this allows for the determination of the tilt angle of the undecyl chains and the arrangement of the phosphate headgroups at the interface.

Interfacial Ordering: The intensity of the SFG signal is related to the number of molecules at the interface and their net polar ordering. Changes in the spectra can indicate phase transitions or rearrangements in the adsorbed molecular layer.

Chemical Structure: SFG provides a vibrational fingerprint, allowing for the identification of specific chemical moieties (e.g., CH₂, CH₃, PO₂) present at the interface. mdpi.com

Recent advancements like phase-sensitive SFG provide even greater surface sensitivity and can help distinguish the absolute orientation of molecules (e.g., whether methyl groups of the undecyl chain point away from or towards the bulk phase). mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique for determining the elemental composition, empirical formula, and chemical and electronic state of elements within the top 1-10 nanometers of a material's surface. measurlabs.comcarleton.edu This makes it exceptionally well-suited for characterizing surfaces treated with this compound to confirm its presence, coverage, and chemical bonding with the substrate.

The technique works by irradiating a sample surface with a beam of X-rays. The X-rays have sufficient energy to cause the emission of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured by a detector. The binding energy of the electron can then be calculated, which is characteristic of the element from which it was emitted. nih.gov

Key information obtained from XPS analysis of an this compound layer includes:

Elemental Composition: Survey scans detect all elements present on the surface (except H and He), confirming the presence of Carbon (C), Oxygen (O), and Phosphorus (P) from the this compound molecule. measurlabs.com The relative atomic concentrations can be calculated to verify the stoichiometry.

Chemical State Analysis: High-resolution scans of individual elemental peaks can reveal small shifts in binding energy, known as chemical shifts. nih.gov For example, the binding energy of the P 2p peak can distinguish between phosphate, phosphonate, or other phosphorus species. Similarly, the O 1s spectrum can differentiate between oxygen in a P=O bond, a P-O-H bond, or a P-O-Substrate bond. The C 1s peak can distinguish between aliphatic carbon (C-C, C-H) and carbon bonded to oxygen (C-O), if applicable. This analysis is crucial for understanding how the molecule adsorbs and interacts with a surface. researchgate.net

Table 3: Typical Binding Energies for Elements in this compound as Determined by XPS

| Element | Orbital | Expected Binding Energy (eV) | Information Deduced |

| Phosphorus | P 2p | ~133-135 | Confirms presence of phosphorus; chemical shift indicates phosphate oxidation state. |

| Oxygen | O 1s | ~531-533 | Identifies oxygen; can resolve different bonding environments (e.g., P=O vs. P-O-H). |

| Carbon | C 1s | ~285 | Confirms presence of the undecyl alkyl chain (aliphatic carbon). |

Theoretical and Computational Investigations of Undecyl Dihydrogen Phosphate Systems

Molecular Dynamics Simulations of Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For undecyl dihydrogen phosphate (B84403), MD simulations offer insights into its aggregation in solution to form structures like micelles and its behavior at interfaces, such as the boundary between air and water or oil and water. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

Force Field Development and Validation for Phosphate Surfactants

The accuracy of MD simulations is critically dependent on the "force field," a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its constituent particles. For undecyl dihydrogen phosphate, a reliable force field must accurately represent the interactions within the molecule (bonded interactions like bond stretching, angle bending, and dihedral torsions) and between molecules (non-bonded interactions like van der Waals and electrostatic forces).

Developing a force field for a novel surfactant typically involves a hierarchical approach:

Parameterization: This process often starts with quantum mechanical (QM) calculations on small, representative fragments of the molecule (e.g., the phosphate headgroup, a portion of the alkyl chain) to derive partial atomic charges and parameters for bonded terms. nih.gov

Analogy: Parameters may also be transferred from existing, well-validated force fields for similar chemical groups. Popular biomolecular force fields like CHARMM, AMBER, and GROMOS provide robust parameters for alkanes and phosphate moieties that can be adapted. gromacs.orgresearchgate.netgromacs.orgresearchgate.net

Validation: Once a parameter set is assembled, it must be validated by simulating systems with known experimental properties. For this compound, this would involve comparing simulated bulk properties, such as liquid density and heat of vaporization, with experimental data. Further validation would include simulating the self-assembly process to reproduce known properties like the critical micelle concentration (CMC) and aggregation number. nih.gov

Below is a table illustrating typical components of a force field relevant to this compound.

| Interaction Type | Functional Form (Example) | Parameters to be Determined |

| Bond Stretching | Force constant (), Equilibrium distance () | |

| Angle Bending | Force constant (), Equilibrium angle () | |

| Dihedral Torsion | Force constant (), Multiplicity (n), Phase angle () | |

| Non-bonded (van der Waals) | Lennard-Jones well depth (), Collision diameter () | |

| Non-bonded (Electrostatic) | Partial atomic charges () |

Simulating Micellization and Vesicle Formation

MD simulations can directly model the spontaneous self-assembly of this compound molecules in an aqueous solution. acs.org Starting from a random distribution of surfactant monomers, simulations can show their aggregation into spherical micelles, cylindrical micelles, or even bilayer structures that can lead to vesicle formation. nih.govacs.orgnih.govresearchgate.net

These simulations provide detailed information that is often difficult to obtain experimentally, including:

Critical Micelle Concentration (CMC): By running simulations at various concentrations, one can observe the onset of micelle formation and estimate the CMC. nih.gov

Micelle Structure: The simulations reveal the average size (aggregation number), shape, and internal structure of the micelles, including the arrangement of the alkyl tails in the core and the hydration of the phosphate headgroups at the surface.

Dynamics of Assembly: The time evolution of the simulation shows the kinetics of micellization, including monomer exchange between micelles and the fusion or fission of aggregates. rsc.org The transition from micelles to vesicles, often influenced by factors like pH or mixing with other surfactants, can also be investigated. acs.orgnih.govresearchgate.net

Interfacial Adsorption and Orientation at Diverse Interfaces

This compound's function as a surfactant is defined by its tendency to adsorb at interfaces. MD simulations are an ideal tool to study this behavior at the atomic level. researchgate.net Simulations of an interface, such as an air-water or oil-water interface, in the presence of this compound can elucidate several key properties. nih.govnih.govarizona.edu

Surface Excess and Tension: Simulations can calculate the concentration of the surfactant at the interface compared to the bulk solution, which is related to the reduction in surface tension.

Molecular Orientation: The orientation of the this compound molecules at the interface can be precisely determined. Typically, the hydrophilic dihydrogen phosphate headgroup will be anchored in the aqueous phase, while the hydrophobic undecyl tail will extend into the non-polar phase (air or oil).

Structure of the Interfacial Layer: At higher concentrations, the simulations can show the formation of a structured monolayer at the interface, providing details on packing density and ordering of the surfactant molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations are particularly useful for understanding the properties of the phosphate headgroup, which governs its interactions and reactivity. ucl.ac.ukresearchgate.net

DFT calculations can provide:

Charge Distribution: Accurate calculation of the partial atomic charges on the phosphate group and the adjacent atoms. This is crucial for parameterizing the electrostatic interactions in classical force fields.

Protonation States: The dihydrogen phosphate group can exist in different protonation states depending on the pH of the solution. DFT can be used to calculate the relative energies of these states (e.g., H₂PO₄⁻, HPO₄²⁻) and predict the pKa values. researchgate.net

Interaction with Ions: DFT can model the interaction of the phosphate headgroup with cations (like Na⁺ or Ca²⁺) or its participation in hydrogen bonding with water molecules, providing insights into the structure of the headgroup's hydration shell. mdpi.comias.ac.in

Vibrational Frequencies: The vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed molecular structure. researchgate.netjchemlett.com

Coarse-Grained Models for Large-Scale Supramolecular Simulations

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to simulating relatively small systems for short periods (nanoseconds to microseconds). This makes it challenging to study large-scale phenomena like vesicle formation or the interaction of many micelles, which occur over longer timescales. frontiersin.org

Coarse-graining (CG) is a technique that simplifies the system's representation to overcome these limitations. nih.govrsc.orgnih.gov In a CG model for this compound, groups of atoms are represented by a single "bead" or "particle". For example:

The phosphate headgroup might be represented by one or two beads.

The eleven-carbon alkyl tail could be modeled by three or four beads, where each bead represents a segment of 3-4 CH₂ groups.

This reduction in the number of particles allows for simulations of much larger systems and for significantly longer durations (microseconds to milliseconds). rsc.orgacs.org CG models are parameterized to reproduce certain properties of the all-atom system or experimental data, such as the partitioning of the molecule between water and oil. CG simulations are particularly powerful for studying the morphology of surfactant aggregates, including transitions between spherical micelles, worm-like micelles, and lamellar phases. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Surfactant Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its physical or biological properties using statistical methods. mdpi.com For surfactant design, QSPR can be a valuable tool to predict the properties of new surfactant candidates without the need for synthesis and experimental testing. acs.orgnih.govacs.org

In the context of this compound and related compounds, a QSPR study would involve:

Dataset Compilation: Assembling a dataset of alkyl phosphate surfactants with varying alkyl chain lengths or other structural modifications, along with their experimentally measured properties (e.g., CMC, surface tension).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, such as topological indices (related to connectivity), geometrical descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., dipole moment, atomic charges). colab.ws

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the property of interest.

For instance, a QSPR model might predict the negative logarithm of the CMC (-log CMC) based on descriptors related to the volume of the hydrophobic tail and the charge distribution on the hydrophilic headgroup. nih.gov Such models can accelerate the discovery of new surfactants with desired properties for specific applications.

| Computational Method | Key Application for this compound | Typical Timescale/System Size |

| Molecular Dynamics (All-Atom) | Detailed mechanism of micelle formation, molecular orientation at interfaces. | ns - µs / 10³ - 10⁵ atoms |

| Density Functional Theory (DFT) | Electronic structure, partial charges, pKa of phosphate headgroup, reactivity. | Static (femtoseconds) / 10 - 100 atoms |

| Coarse-Grained Simulations | Large-scale self-assembly, vesicle formation, phase behavior. | µs - ms / 10⁵ - 10⁷ particles |

| QSPR Modeling | Prediction of properties (e.g., CMC) for new surfactant design. | N/A (statistical modeling) |

Statistical Mechanics Approaches to Phase Behavior

The phase behavior of this compound, as a long-chain alkyl phosphate, can be theoretically understood through the lens of statistical mechanics. While direct experimental and extensive computational studies specifically on this compound are not widely available in public literature, the behavior of analogous amphiphilic molecules, particularly other long-chain alkyl phosphates and phospholipids (B1166683), provides a strong basis for theoretical modeling. Statistical mechanics offers powerful frameworks, such as lattice models and mean-field theories, to describe the collective behavior and phase transitions of these self-assembling systems.

These models typically simplify the complex molecular interactions into more manageable forms, allowing for the prediction of macroscopic properties from microscopic interactions. For a system like this compound at an air-water interface (a Langmuir monolayer), these models can elucidate the transitions between different two-dimensional phases, such as the gas (G), liquid-expanded (LE), and liquid-condensed (LC) phases. nih.govnih.govaps.org

Lattice Models and Mean-Field Theory

Lattice-gas models are a common approach to describe the arrangement and interaction of amphiphilic molecules on a simplified, discretized space. aip.orgacs.org In this framework, the surface is represented as a grid, where each site can be occupied by either a water molecule or a lipid molecule in one of several states (e.g., with its tail ordered or disordered). nih.govaps.orgbohrium.com The interactions between neighboring sites are assigned energy values, and statistical mechanics is used to calculate the most probable arrangement of molecules under given conditions of temperature and pressure.

A specific application of this is the Doniach lattice gas model, which has been used for phospholipid monolayers. nih.govaps.org This model can be adapted to understand this compound by considering a ternary mixture of water molecules, this compound molecules with ordered alkyl chains, and those with disordered chains. nih.govaps.org The phase transitions observed in such systems are driven by the interplay of intermolecular attractive forces, steric repulsion, and the conformational entropy of the alkyl chains.